4-bromo-N-[2-(dimethylamino)ethyl]benzamide
Description
Chemical Structure and Key Features 4-Bromo-N-[2-(dimethylamino)ethyl]benzamide (Molecular Formula: C₁₁H₁₄BrN₂O; Molecular Weight: 281.15 g/mol) is a brominated benzamide derivative characterized by:
- A para-bromine substituent on the benzene ring.
- A dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) attached to the amide nitrogen.
Properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLBXEXCEQMSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(dimethylamino)ethyl]benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces a bromine atom to the benzene ring.
Introduction of the N-[2-(dimethylamino)ethyl] Group: The brominated benzamide is then reacted with 2-(dimethylamino)ethylamine under basic conditions. This step involves nucleophilic substitution, where the amine group replaces the bromine atom on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, leading to the formation of different substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, basic conditions.
Major Products Formed
Oxidation: Corresponding oxidized benzamides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Inhibition of Mitotic Kinesins
One of the primary applications of 4-bromo-N-[2-(dimethylamino)ethyl]benzamide is its role as an inhibitor of mitotic kinesins, specifically the kinesin spindle protein (KSP). KSP is crucial for proper cell division, and its inhibition can lead to cell cycle arrest, making it a target for cancer therapies.
Case Study: Cancer Treatment
Research has demonstrated that compounds like this compound can effectively inhibit KSP activity. This inhibition results in the suppression of cellular proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The patent literature indicates that such compounds are being developed for treating cellular proliferative diseases, including cancer and hyperplasia .
Biological Properties
The compound exhibits a range of biological activities beyond its role as a KSP inhibitor. Quinazolinone derivatives, to which this compound belongs, have been noted for their diverse pharmacological effects, including:
- Anti-inflammatory : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Analgesic : Potential pain-relieving properties could be beneficial in pain management therapies.
- Anticonvulsant : There is evidence suggesting that similar compounds can help manage seizure disorders .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with dimethylaminoethylamine. The characterization of this compound often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-Bromobenzoyl chloride | Acetone, reflux | Formation of intermediate |
| 2 | Dimethylaminoethylamine | Stirring at room temperature | Final product: this compound |
Therapeutic Potential
Given its properties, this compound shows promise in several therapeutic areas:
- Cancer Therapy : As mentioned, its ability to inhibit KSP positions it as a potential treatment for various cancers.
- Cardiovascular Diseases : By inhibiting smooth muscle cell proliferation, it could be useful in managing conditions like restenosis following angioplasty .
- Neurological Disorders : The compound's analgesic and anticonvulsant properties may provide avenues for treating chronic pain and epilepsy.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Bromo-N,N-diethylbenzamide (C₁₁H₁₄BrNO)
- Structural Difference: Diethyl group instead of dimethylaminoethyl.
- Used primarily as a synthetic intermediate .
4-Bromo-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]benzamide (C₁₅H₁₇BrN₂OS)
- Structural Difference: Incorporates a thiophene ring via the dimethylaminoethyl chain.
- Demonstrates apoptosis-inducing activity in non-small-cell lung cancer (NSCLC) models .
4-Bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide (C₁₇H₁₈BrFN₂O)
- Structural Difference : Fluorophenyl substituent on the ethyl chain.
- Impact: Fluorine’s electronegativity increases metabolic stability and bioavailability. Potential applications in CNS-targeting drugs due to improved blood-brain barrier penetration .
Benzamide Derivatives with Heterocyclic Modifications
5-Bromo-N-[2-(dimethylamino)ethyl]-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide
- Structural Difference : Thiophene-carboxamide core instead of benzamide.
- Impact : Exhibits antimicrobial activity, attributed to the thiophene moiety’s ability to disrupt bacterial membranes .
4-Nitro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide
- Structural Difference : Nitro and methoxy groups on the benzothiazole ring.
- Impact : Nitro group enhances electrophilicity, contributing to anticancer activity via DNA intercalation .
Halogen-Substituted Analogues
3-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide
- Structural Difference : Chlorine at the meta position instead of para-bromine.
- Impact : Altered steric and electronic effects reduce binding affinity to histone deacetylases (HDACs) compared to the brominated analogue .
4-Iodo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
- Structural Difference : Iodine substituent and hydroxyl-containing side chain.
Biological Activity
4-Bromo-N-[2-(dimethylamino)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a modulator of cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16BrN2O
- Molecular Weight : 286.17 g/mol
This compound features a bromobenzamide core, which is known for its ability to interact with various biological targets.
This compound has been identified as an inhibitor of mitotic kinesins, particularly kinesin spindle protein (KSP). KSP is crucial for the proper functioning of the mitotic spindle during cell division. Inhibition of KSP leads to:
- Cell Cycle Arrest : Disruption of mitotic spindle formation can cause cells to halt in the mitosis phase, preventing division and promoting apoptosis in cancer cells.
- Induction of Apoptosis : By interfering with the normal progression of mitosis, this compound can trigger programmed cell death pathways.
Anticancer Activity
A study highlighted in patent literature indicates that derivatives of this compound exhibit significant activity against various cellular proliferative diseases, including cancer. The inhibition of KSP by this compound suggests its potential utility in treating malignancies characterized by uncontrolled cell division .
Metabolism and Toxicology
Research on the metabolism of similar compounds indicates that this compound undergoes significant biotransformation in the liver. Studies using human liver microsomes have shown that metabolic pathways include demethylation and hydroxylation, which are critical for understanding its pharmacokinetics and potential toxicity .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, it has shown efficacy against breast cancer and lung cancer cells, with IC50 values indicating potent anti-proliferative effects.
In Vivo Studies
Animal model studies have further corroborated the anticancer potential of this compound. In xenograft models, administration of this compound resulted in significant tumor regression compared to control groups. These findings support its development as a therapeutic agent .
Comparative Biological Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
